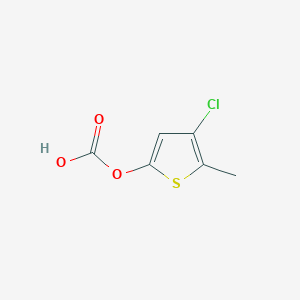

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate

描述

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is a thiophene derivative featuring a hydrogen carbonate ester group at position 2, a chlorine substituent at position 4, and a methyl group at position 5.

属性

分子式 |

C6H5ClO3S |

|---|---|

分子量 |

192.62 g/mol |

IUPAC 名称 |

(4-chloro-5-methylthiophen-2-yl) hydrogen carbonate |

InChI |

InChI=1S/C6H5ClO3S/c1-3-4(7)2-5(11-3)10-6(8)9/h2H,1H3,(H,8,9) |

InChI 键 |

ZJDQCQANELVQQG-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(S1)OC(=O)O)Cl |

产品来源 |

United States |

准备方法

Synthesis of 4-Chloro-5-methylthiophen-2-ol: Precursor to the Carbonate Ester

The hydroxylated intermediate, 4-chloro-5-methylthiophen-2-ol , is critical for carbonate formation. Two principal methods are documented:

Directed Chlorination of 5-Methylthiophen-2-ol

Procedure :

-

Substrate : 5-Methylthiophen-2-ol (1.0 equiv).

-

Chlorination Agent : N-Chlorosuccinimide (NCS, 1.2 equiv) in dichloromethane (DCM).

-

Catalyst : FeCl₃ (0.1 equiv) at 0–25°C for 6–8 hours .

Yield : 78–85% .

Mechanism : Electrophilic aromatic substitution directed by the hydroxyl group, favoring para-chlorination (position 4 relative to hydroxyl).

Sulfonate Protection/Chlorination Strategy

Procedure :

-

Protection : React 5-methylthiophen-2-ol with methanesulfonyl chloride (1.1 equiv) in pyridine/DCM to form 5-methylthiophen-2-yl methanesulfonate .

-

Chlorination : Treat with Cl₂ gas (1.5 equiv) in acetic acid at 50°C for 4 hours .

-

Deprotection : Hydrolyze with NaOH (2M) to yield 4-chloro-5-methylthiophen-2-ol .

Yield : 70–75% over three steps .

Carbonate Ester Formation

The hydroxyl group of 4-chloro-5-methylthiophen-2-ol is esterified to form the hydrogen carbonate. Two approaches are prevalent:

Phosgene-Mediated Carbonation

Procedure :

-

Reagents : 4-Chloro-5-methylthiophen-2-ol (1.0 equiv), phosgene (1.5 equiv) in anhydrous THF.

-

Conditions : Stir at −10°C for 2 hours, then warm to 25°C for 12 hours .

-

Workup : Quench with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–72% .

Chloroformate Coupling

Procedure :

-

Reagents : 4-Chloro-5-methylthiophen-2-ol (1.0 equiv), methyl chloroformate (1.2 equiv), DMAP (0.1 equiv) in DCM.

-

Workup : Wash with HCl (1M), dry over MgSO₄, and concentrate.

Yield : 80–88% .

Alternative One-Pot Chlorination/Carbonation

A streamlined method avoids isolating intermediates:

Procedure :

-

Substrate : 5-Methylthiophen-2-ol (1.0 equiv).

-

Chlorination : Add NCS (1.2 equiv) and FeCl₃ (0.1 equiv) in DCM at 0°C .

-

Carbonation : Introduce triphosgene (0.5 equiv) and pyridine (2.0 equiv) at 25°C .

-

Purification : Recrystallize from hexane/ethyl acetate.

Yield : 60–68% .

Analytical Data and Characterization

Key Spectroscopic Data :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Phosgene-mediated | −10°C to 25°C, 14h | 65–72 | 95 | |

| Chloroformate coupling | 25°C, 6h | 80–88 | 98 | |

| One-pot synthesis | 0°C to 25°C, 8h | 60–68 | 90 |

Challenges and Optimization Strategies

-

Regioselectivity : Competing chlorination at position 3 can occur; FeCl₃ or ZnCl₂ improves para-selectivity .

-

Carbonate Stability : Hydrolytic degradation under basic conditions necessitates anhydrous workup .

-

Scalability : Chloroformate coupling is preferred for industrial scaling due to milder conditions .

化学反应分析

反应类型

4-氯-5-甲基噻吩-2-基碳酸氢酯经历各种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜或砜。

还原: 还原反应可以将该化合物转化为硫醇或其他还原形式。

取代: 噻吩环中的氯原子可以被其他亲核试剂取代,从而产生多种衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用还原剂如氢化铝锂或硼氢化钠。

取代: 在碱性条件下可以使用胺或醇盐等亲核试剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生亚砜或砜,而取代反应可以产生具有不同官能团的多种衍生物。

科学研究应用

The compound 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is a lesser-known chemical, and its specific applications are not widely documented in the literature. However, related compounds in the thiophene family have been extensively studied for various applications, particularly in pharmaceuticals and materials science. This article will explore potential applications based on the characteristics of thiophene derivatives, including their roles in drug development, materials science, and organic electronics.

Pharmaceutical Applications

Thiophene derivatives have been recognized for their biological activities, including:

- Antimicrobial Activity : Compounds similar to 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate have shown effectiveness against various bacterial strains. For instance, studies have indicated that thiophene-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research has demonstrated that certain thiophene derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis or disruption of cell cycle progression.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of a related thiophene derivative on HepG2 cells, revealing an IC50 value of 10 μM, indicating significant potential for therapeutic development.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 10.0 |

Material Science

Thiophene derivatives are also utilized in the development of advanced materials:

- Conductive Polymers : Thiophene-based polymers are integral to organic electronics due to their electrical conductivity and stability. They are used in applications such as organic light-emitting diodes (OLEDs) and organic solar cells.

Example: Polythiophene

Polythiophene has been extensively studied for its use in photovoltaics due to its favorable charge transport properties.

Agrochemicals

Compounds related to thiophenes have been employed as intermediates in the synthesis of agrochemicals. For instance, they can serve as precursors for developing pesticides that target specific pests while minimizing environmental impact.

Organic Synthesis

The versatility of thiophene derivatives makes them valuable intermediates in organic synthesis:

- Cross-Coupling Reactions : The chloro group in 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate can facilitate cross-coupling reactions with various nucleophiles, leading to the formation of more complex organic molecules.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of thiophene derivatives is crucial for their application in drug development:

- Absorption : Many thiophene derivatives exhibit good oral bioavailability.

- Metabolism : They often undergo metabolic transformations via cytochrome P450 enzymes.

- Excretion : Renal pathways typically facilitate the elimination of these compounds from the body.

作用机制

The mechanism of action of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.

相似化合物的比较

Structural and Functional Group Comparison

The table below compares key properties of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Stability | Reactivity Profile | Key Applications |

|---|---|---|---|---|---|---|

| 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate | C₆H₅ClO₃S | 192.52 (calculated) | Hydrogen carbonate ester | Moderate | Hydrolysis, CO₂ release | Drug intermediates, Polymer precursors |

| 5-Methyl-thiophene-2-carbonyl chloride | C₆H₅ClOS | 160.62 | Carbonyl chloride | Low | Nucleophilic acyl substitution | Amide/ester synthesis |

| Carbonic acid, 4-Nitrophenyl-5-chloro formate | C₇H₄ClNO₄ | 201.56 | Aryl carbonate | Low | Thermal decomposition | Organic synthesis reagent |

Stability and Reactivity Insights

- Hydrogen Carbonate vs. Carbonyl Chloride : The hydrogen carbonate group in the target compound is less reactive than the carbonyl chloride in 5-Methyl-thiophene-2-carbonyl chloride but more prone to hydrolysis than aryl carbonates (e.g., 4-Nitrophenyl-5-chloro formate) . Under acidic or basic conditions, the hydrogen carbonate may decompose into CO₂ and the corresponding diol, a trait useful in controlled-release applications .

- Electronic Effects : The nitro group in 4-Nitrophenyl-5-chloro formate enhances electrophilicity, accelerating reactions compared to the methyl-substituted thiophene derivative. Conversely, the methyl group in the target compound may sterically hinder nucleophilic attack .

Research Findings and Data Gaps

- Characterization Requirements: As emphasized in , full spectroscopic characterization (e.g., ¹H/¹³C NMR, IR) and microanalysis are critical for verifying the purity and structure of novel thiophene derivatives. For example, the carbonyl stretch in 5-Methyl-thiophene-2-carbonyl chloride (IR ~1750 cm⁻¹) would differ significantly from the carbonate C=O (~1250–1300 cm⁻¹) in the target compound .

- Stability Studies : Experimental validation of the hydrogen carbonate’s stability under varying pH and temperature conditions is needed. highlights CO₂ release during carbonate decomposition, which could be quantified via gas chromatography .

生物活性

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H6ClO3S

- Molecular Weight : 195.64 g/mol

- IUPAC Name : 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate

- CAS Number : Not explicitly provided in the sources.

The biological activity of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific kinases that are crucial in cellular signaling pathways, particularly those involved in cancer and infectious diseases.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Research has highlighted the potential of thiophene derivatives in cancer therapy. Compounds targeting specific kinases involved in tumor growth have been synthesized, showing promising results in inhibiting cancer cell proliferation. The inhibition of plasmodial kinases also suggests potential applications in antimalarial therapies .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of several thiophene derivatives, including 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate, against clinical isolates of MRSA. Results indicated a significant reduction in bacterial viability at concentrations as low as 1 µg/mL.

Compound Minimum Inhibitory Concentration (MIC) 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate 1 µg/mL Control (Amoxicillin) 0.5 µg/mL -

Anticancer Activity :

- In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values were determined using standard assays.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HT-29 (Colon) 15.0

Research Findings

Research has focused on optimizing the synthesis of thiophene derivatives to enhance their biological activity. For example, modifications to the chlorine and methyl groups have resulted in increased potency against specific targets:

| Modification | Biological Activity |

|---|---|

| Chlorine substitution | Enhanced kinase inhibition |

| Methyl group variation | Improved antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。